Evidence 1: Novelty Advantage — Zero Known Bioactivities Versus Heavily Precedented Simple Pyrimidinones
The target compound (CAS 1644079-78-6) has no recorded biological activity in the ChEMBL-derived ZINC database, meaning it is absent from all major public bioactivity repositories [1]. In contrast, the simple analog 6-methyl-5-phenylpyrimidine-2,4-dione (a common pyrimidinone core) has published affinity data (Ki > 20,000 nM against thymidine phosphorylase) and appears in multiple patent families [2]. This absence of prior-art activity data for the target compound translates into a clear freedom-to-operate advantage: it is not encumbered by existing composition-of-matter or method-of-use claims that burden most established pyrimidinone scaffolds.
| Evidence Dimension | Number of known biological activities in public databases |
|---|---|
| Target Compound Data | 0 known activities (ZINC/ChEMBL) |
| Comparator Or Baseline | 6-methyl-5-phenylpyrimidine-2,4-dione: Ki > 20,000 nM reported; cited in patent literature |
| Quantified Difference | 0 vs. ≥1 published activity with measurable affinity |
| Conditions | ZINC database (ChEMBL 20-derived); BindingDB affinity assay (thymidine phosphorylase, pH 6.4, 2 °C) |
Why This Matters
Procurement of a scaffold with zero prior-art bioactivity reduces legal risk and maximizes the probability of securing robust composition-of-matter patent protection.
- [1] ZINC Database. ZINC95116753. 'There is no known activity for this compound.' https://zinc.docking.org/substances/ZINC00095116753/ (accessed 2026-04-30). View Source
- [2] BindingDB BDBM20074. 6-Methyl-5-phenylpyrimidine-2,4(1H,3H)-dione; Ki > 20,000 nM against thymidine phosphorylase (Human). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=20074 (accessed 2026-04-30). View Source
